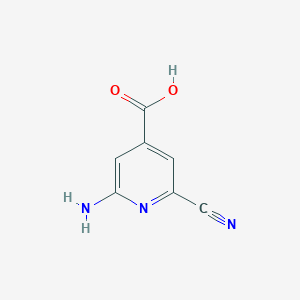
2-Amino-6-cyanoisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-cyanoisonicotinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 2-position and a cyano group at the 6-position on the isonicotinic acid framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-cyanoisonicotinic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where the amino group of isonicotinic acid reacts with cyanoacetic acid under specific conditions to form the desired product . Another method involves the direct amination of 6-cyanoisonicotinic acid using ammonia or other amine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
化学反応の分析
Types of Reactions
2-Amino-6-cyanoisonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives .
科学的研究の応用
2-Amino-6-cyanoisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2-Amino-6-cyanoisonicotinic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of biological activities. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives such as 2-Amino-6-methylnicotinic acid and 2-Amino-6-chloronicotinic acid .
Uniqueness
2-Amino-6-cyanoisonicotinic acid is unique due to the presence of both amino and cyano groups on the isonicotinic acid framework, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C7H5N3O2 |
|---|---|
分子量 |
163.13 g/mol |
IUPAC名 |
2-amino-6-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-3-5-1-4(7(11)12)2-6(9)10-5/h1-2H,(H2,9,10)(H,11,12) |
InChIキー |
OVPCQUHZAAYYRJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


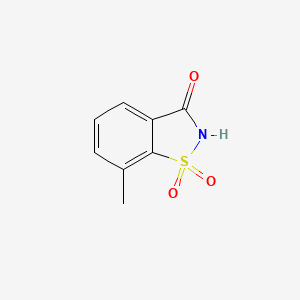

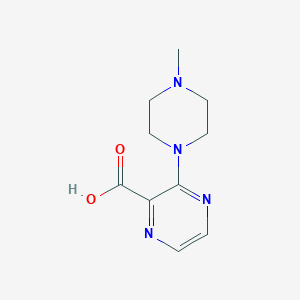
![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)
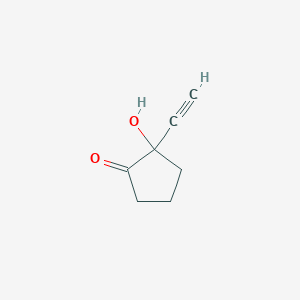
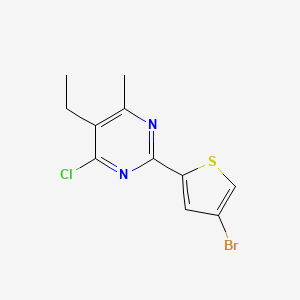

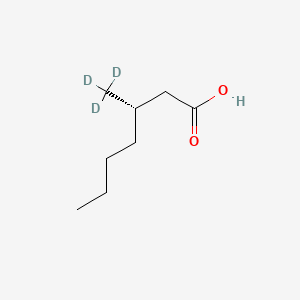
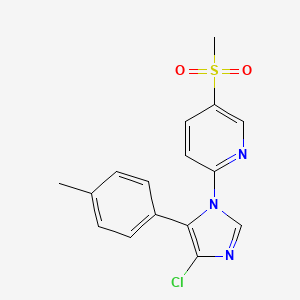
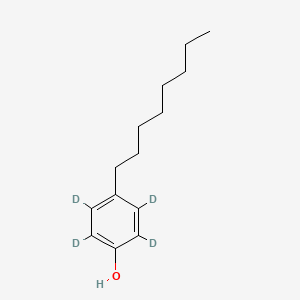
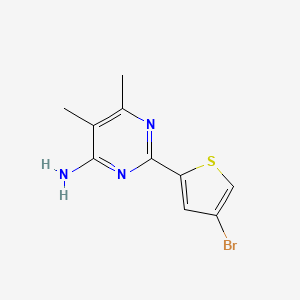
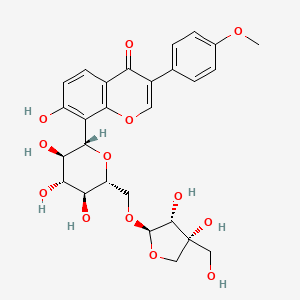
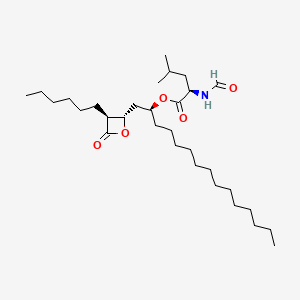
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)
